

Benchmarking the Neutron Absorption Cross-Section of Dysprosium Isotopes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dysprosium	
Cat. No.:	B1206940	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neutron absorption cross-section of **dysprosium** isotopes against other common neutron-absorbing materials. The presented data, sourced from peer-reviewed literature and evaluated nuclear data libraries, is intended to support researchers in materials science, nuclear engineering, and radiopharmaceutical development.

Introduction to Dysprosium as a Neutron Absorber

Dysprosium (Dy) is a rare-earth element notable for its exceptionally high thermal neutron absorption cross-section, a measure of the probability of a neutron being captured by a nucleus. This property makes **dysprosium** and its isotopes highly effective as neutron absorbers.[1] Consequently, **dysprosium** is utilized in control rods for nuclear reactors, where it helps regulate the fission process by absorbing excess neutrons without undergoing significant swelling or contracting over time.[2][3] Its high melting point further enhances its suitability for the demanding environment within a reactor core.[1] Beyond reactor control, specific **dysprosium** isotopes are crucial in other applications; for example, **Dysprosium**-164 is used to produce the medical radioisotopes **Dysprosium**-165 (for arthritis therapy) and Holmium-166 (for cancer therapy).[4]

Benchmarking Dysprosium Isotopes

The neutron absorption capability of naturally occurring **dysprosium** is a composite of the cross-sections of its seven stable isotopes. As the data below indicates, the overall high cross-section of natural **dysprosium** is primarily attributed to specific isotopes, particularly ¹⁶⁴Dy.

Table 1: Thermal Neutron Capture Cross-Sections of Stable **Dysprosium** Isotopes

Isotope	Natural Abundance (%)	Thermal Neutron Capture Cross-Section (barns)
¹⁵⁶ Dy	0.056	33 ± 3
¹⁵⁸ Dy	0.096	43 ± 6
¹⁶⁰ Dy	2.34	56 ± 5
¹⁶¹ Dy	18.91	600 ± 25
¹⁶² Dy	25.51	194 ± 10
¹⁶³ Dy	24.90	124 ± 7
¹⁶⁴ Dy	28.19	2650 ± 100

Data sourced from Mughabghab, S.F., 1999, and other cited experimental work. Note: 1 barn = 10^{-24} cm².

Comparison with Alternative Neutron Absorbers

To contextualize the performance of **dysprosium**, its neutron absorption cross-section is compared with other materials commonly employed for neutron capture, such as Boron, Cadmium, Gadolinium, and Hafnium. These materials are frequently used as burnable poisons or in control rods within nuclear reactors.

Table 2: Comparison of Thermal Neutron Capture Cross-Sections

Isotope	Element	Thermal Neutron Capture Cross-Section (barns)
¹⁶⁴ Dy	Dysprosium	2650 ± 100
¹⁶¹ Dy	Dysprosium	600 ± 25
¹⁰ B	Boron	~3840
¹¹³ Cd	Cadmium	20600 ± 400
¹⁵⁵ Gd	Gadolinium	60900 ± 500
¹⁵⁷ Gd	Gadolinium	254000 ± 815
¹⁷⁷ Hf	Hafnium	373 ± 10

Data sourced from evaluated nuclear data libraries and experimental measurements.

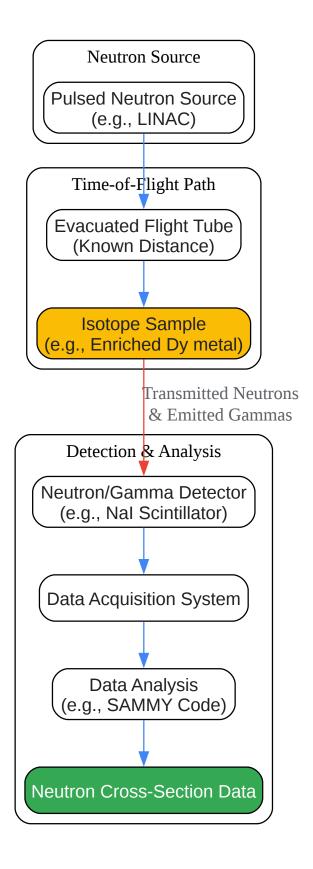
Gadolinium isotopes, particularly ¹⁵⁷Gd, exhibit the highest thermal neutron capture cross-sections among all stable isotopes. However, **dysprosium** remains a highly competitive and practical material, especially when factors like burn-up rate, material stability, and the properties of daughter products are considered.

Experimental Protocols

The accurate measurement of neutron absorption cross-sections is critical for nuclear data libraries and reactor design. Several experimental techniques are employed for these measurements.

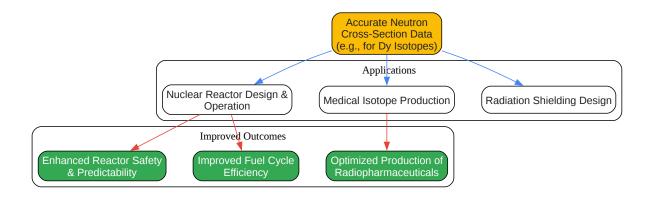
- 1. Time-of-Flight (TOF) Method: This is a widely used technique for measuring energy-dependent cross-sections.
- Neutron Production: A pulsed neutron source is generated, often using an electron linear accelerator (LINAC) or a spallation source where protons strike a heavy metal target.[1]
- Neutron Flight: The neutrons travel down a flight path of a known distance (e.g., 25 meters).
 Since the neutrons are produced in a pulse, their time of arrival at a detector is directly related to their kinetic energy (slower neutrons arrive later).

- Sample Interaction: The neutron beam passes through the isotope sample being investigated.
- Detection: Detectors are placed at the end of the flight path to measure the neutrons that are transmitted through the sample (transmission measurement) or to detect the gamma rays emitted when a neutron is captured by a nucleus in the sample (capture measurement).
- Data Analysis: By analyzing the number of neutrons detected at different times (and thus
 different energies), with and without the sample in the beam, the energy-dependent total and
 capture cross-sections can be determined.[1] The multilevel R-matrix Bayesian code
 SAMMY is often used to analyze the raw data and extract resonance parameters.[1]
- 2. Activation Analysis: This method is suitable for reactions where neutron capture results in a radioactive product nucleus.
- Irradiation: A sample of the material is irradiated with a known neutron flux, often from a nuclear research reactor.
- Activity Measurement: After irradiation, the sample is removed, and the radioactivity of the product isotope is measured using a high-resolution gamma-ray detector (like an HPGe detector).
- Cross-Section Calculation: The neutron capture cross-section is calculated based on the measured activity, the known neutron flux, the irradiation time, and the decay properties of the product nucleus.


Common Detectors Used:

- Transmission Detectors: ⁶Li glass scintillation detectors are commonly used for measuring the neutron transmission through a sample.
- Capture Detectors: Total absorption detectors, such as 16-segment Sodium Iodide (NaI) multiplicity detectors or BaF₂ detectors, are used to detect the prompt gamma-ray cascades emitted immediately after neutron capture.

Visualizations


The following diagrams illustrate the experimental workflow for cross-section measurement and the logical importance of this data.

Click to download full resolution via product page

Experimental workflow for neutron cross-section measurement using the Time-of-Flight method.

Click to download full resolution via product page

Importance of precise neutron cross-section data for nuclear and medical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. oecd-nea.org [oecd-nea.org]
- 3. nndc.bnl.gov [nndc.bnl.gov]
- 4. sympnp.org [sympnp.org]

 To cite this document: BenchChem. [Benchmarking the Neutron Absorption Cross-Section of Dysprosium Isotopes: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206940#benchmarking-the-neutron-absorption-cross-section-of-dysprosium-isotopes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com